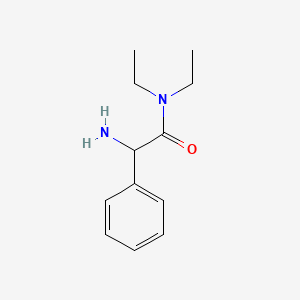

![molecular formula C13H10N2 B3144671 4-Amino-[1,1'-biphenyl]-3-carbonitrile CAS No. 55675-86-0](/img/structure/B3144671.png)

4-Amino-[1,1'-biphenyl]-3-carbonitrile

Übersicht

Beschreibung

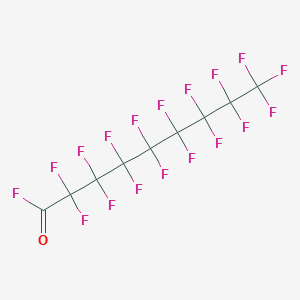

“4-Amino-[1,1’-biphenyl]-3-carbonitrile” is a chemical compound with the molecular formula C12H11N . It is also known by several synonyms such as 4-Amino-1,1’-biphenyl, 4-aminobiphenyl, p-aminobiphenyl, 4-aminodiphenyl, para-aminodiphenyl, biphenyl-4-ylamine, (1,1’-biphenyl-4-yl)amine, 4-biphenylamine, para-biphenylamine, 4-biphenylylamine, 4-phenyl-aniline, para-phenylaniline, 4-phenylbenzenamine, para-xenylamine, xenylamine . It appears as leaflets from alcohol or water, and is a colorless to tan crystalline solid that turns purple on exposure to air .

Molecular Structure Analysis

The molecular weight of “4-Amino-[1,1’-biphenyl]-3-carbonitrile” is 169.2224 . The IUPAC Standard InChI is InChI=1S/C12H11N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,13H2 . The 3D structure of the compound can be viewed using Java or Javascript .

Chemical Reactions Analysis

While specific chemical reactions involving “4-Amino-[1,1’-biphenyl]-3-carbonitrile” are not available, it’s important to note that COFs are synthesized through a limited number of organic reactions . These include boronic acid trimerization, boronate ester formation, Schiff base reaction, and nitrile trimerization .

Physical And Chemical Properties Analysis

“4-Amino-[1,1’-biphenyl]-3-carbonitrile” has a boiling point of 302°C and a melting point of 53°C . It is slightly soluble in cold water but readily soluble in hot water, acetone, chloroform, diethyl ether, and ethanol . The octanol/water partition coefficient is log P, 2.80 .

Wissenschaftliche Forschungsanwendungen

- Research Findings : Exposure to 4-ABP occurs through contact with chemical dyes and inhalation of cigarette smoke. Studies have shown that 4-ABP damages DNA, making it a potential occupational carcinogen . It is associated with bladder cancer in both humans and dogs.

- Application : Researchers have utilized 4-ABP as a building block for COFs. For instance, 1,1,2,2-tetrakis(4-formyl-(1,1’-biphenyl))-ethane (TFBE), derived from 4-ABP, has been used to fabricate dual-pore COFs with kgm topology . These COFs exhibit hierarchical porosity and interesting properties.

- Application : These antibodies, such as the 4C11 antibody, are used in immunocytochemistry (ICC/IF), immunohistochemistry (IHC), and ELISA assays . They help detect and study DNA damage caused by 4-ABP.

Carcinogenic Effects and DNA Damage

Synthesis of Covalent Organic Frameworks (COFs)

Antibody Development

Chemical Synthesis

Safety and Hazards

Acute inhalation exposure to 4-aminobiphenyl produces headaches, lethargy, cyanosis, urinary burning, and hematuria (the presence of blood in urine) in humans . It is a known human bladder carcinogen and animal studies have reported an increase in bladder and liver tumors from oral exposure . The International Agency for Research on Cancer (IARC) has classified 4-aminobiphenyl as a Group 1 carcinogen, meaning the agent is carcinogenic to humans .

Wirkmechanismus

Target of Action

4-Amino-[1,1’-biphenyl]-3-carbonitrile, also known as 4-Aminobiphenyl (4-ABP), is an organic compound that primarily targets DNA . It is an amine derivative of biphenyl .

Mode of Action

The compound interacts with DNA, causing DNA damage . This damage is thought to be mediated by the formation of DNA adducts DNA adducts are pieces of DNA covalently bonded to a cancer-causing chemical

Biochemical Pathways

The metabolism of 4-Aminobiphenyl involves its conversion to a reactive form. Arylamines like 4-Aminobiphenyl can be activated via N-hydroxylation by cytochrome P450 liver enzymes or detoxified via pathways such as N-acetylation . The N-hydroxylamine metabolites can form adducts with DNA, leading to mutations and carcinogenesis .

Pharmacokinetics

It is known that the compound is slightly soluble in cold water but readily soluble in hot water . It is also soluble in ethanol, ether, acetone, chloroform, and lipids . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The primary result of 4-Aminobiphenyl’s action is DNA damage, which can lead to mutations and cancer . Research has shown that 4-Aminobiphenyl is responsible for bladder cancer in humans and dogs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Aminobiphenyl. For instance, exposure to this compound can occur through contact with chemical dyes and from inhalation of cigarette smoke . Furthermore, its action can be influenced by temperature, as it is more soluble in hot water than in cold .

Eigenschaften

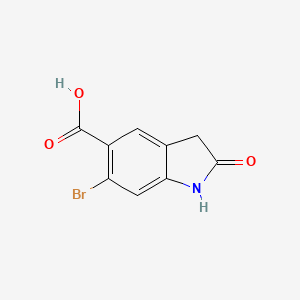

IUPAC Name |

2-amino-5-phenylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-9-12-8-11(6-7-13(12)15)10-4-2-1-3-5-10/h1-8H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVYCVRFSVGOAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-[1,1'-biphenyl]-3-carbonitrile | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-bromo-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B3144600.png)

![Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B3144601.png)

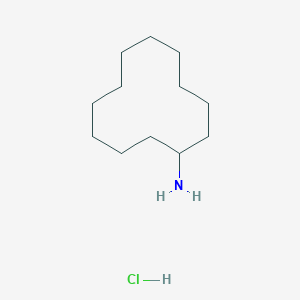

![Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride](/img/structure/B3144626.png)